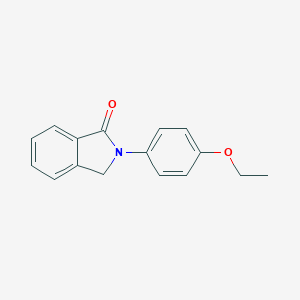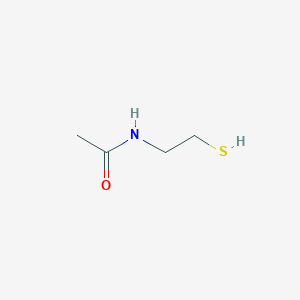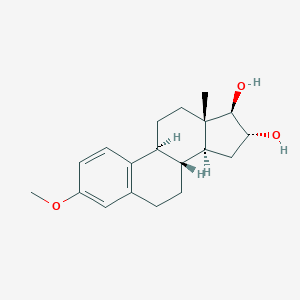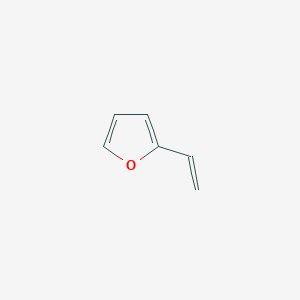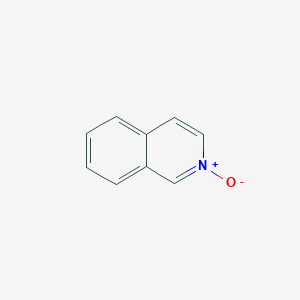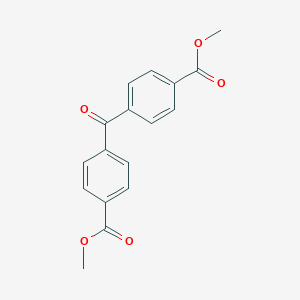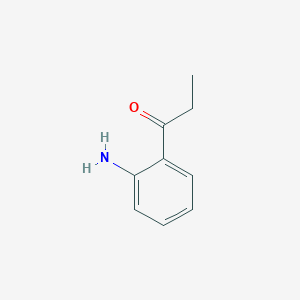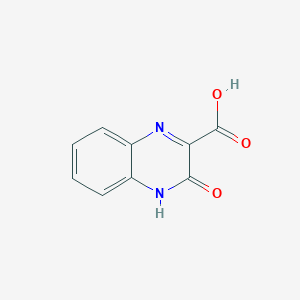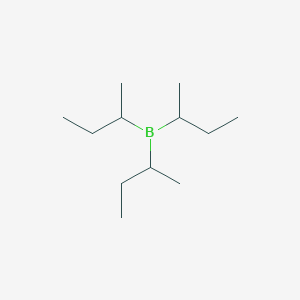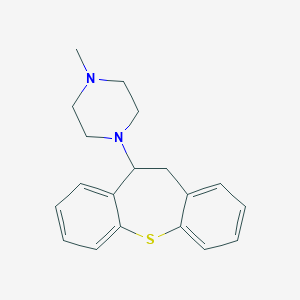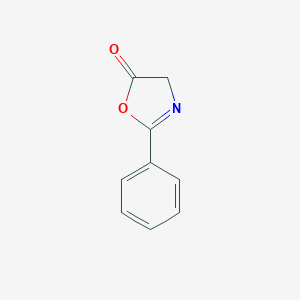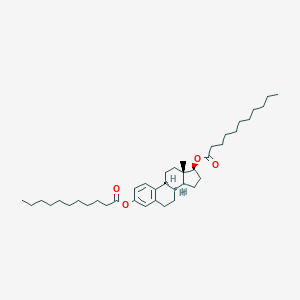
Estradiol diundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estradiol diundecanoate is a synthetic form of estrogen that is commonly used in scientific research. It is a long-acting form of estradiol, which means that it remains active in the body for an extended period. This characteristic makes it a useful tool for studying the effects of estrogen on different physiological processes.
Mécanisme D'action
Estradiol diundecanoate works by binding to estrogen receptors in the body. Once bound, it activates these receptors, leading to a cascade of downstream effects. These effects include changes in gene expression, protein synthesis, and cell signaling. The net result is an increase in estrogenic activity in the body.
Effets Biochimiques Et Physiologiques
Estradiol diundecanoate has a range of biochemical and physiological effects on the body. It has been shown to increase bone density, reduce the risk of osteoporosis, and improve cognitive function. It also plays a role in regulating the menstrual cycle, maintaining vaginal health, and promoting breast development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using estradiol diundecanoate in lab experiments is its long-acting nature. This characteristic allows researchers to study the effects of estrogen over an extended period, which is particularly useful in longitudinal studies. Another advantage is its high potency, which allows researchers to use smaller doses compared to other estrogen formulations.
One of the limitations of using estradiol diundecanoate is its limited solubility in water. This characteristic makes it difficult to administer in certain experimental settings. It is also important to note that estradiol diundecanoate is not suitable for use in human subjects due to its long-acting nature.
Orientations Futures
Future research on estradiol diundecanoate could focus on its potential use in the treatment of various diseases. For example, it could be used to treat osteoporosis, Alzheimer's disease, and breast cancer. Additionally, research could focus on developing new formulations of estradiol diundecanoate that are more soluble in water and easier to administer. Finally, research could explore the potential use of estradiol diundecanoate in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
Estradiol diundecanoate is synthesized by esterification of estradiol with undecanoic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Applications De Recherche Scientifique
Estradiol diundecanoate is commonly used in scientific research to study the effects of estrogen on various physiological processes. It is particularly useful in studying the effects of estrogen on the brain, reproductive system, and bone health. It is also used in the development of new estrogen-based therapies.
Propriétés
Numéro CAS |
1263-57-6 |
|---|---|
Nom du produit |
Estradiol diundecanoate |
Formule moléculaire |
C40H64O4 |
Poids moléculaire |
608.9 g/mol |
Nom IUPAC |
[(8R,9S,13S,14S,17S)-13-methyl-3-undecanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate |
InChI |
InChI=1S/C40H64O4/c1-4-6-8-10-12-14-16-18-20-38(41)43-32-23-25-33-31(30-32)22-24-35-34(33)28-29-40(3)36(35)26-27-37(40)44-39(42)21-19-17-15-13-11-9-7-5-2/h23,25,30,34-37H,4-22,24,26-29H2,1-3H3/t34-,35-,36+,37+,40+/m1/s1 |
Clé InChI |
PWQIMJUJIMPDSQ-OBRFQGJBSA-N |
SMILES isomérique |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCCCCCCCCC)C |
SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCCCCCC)C |
SMILES canonique |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCCCCCC)C |
Autres numéros CAS |
1263-57-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



